molecular formula C10H9BrO2 B8786435 6-Bromo-3-methylisochroman-1-one

6-Bromo-3-methylisochroman-1-one

Cat. No.: B8786435
M. Wt: 241.08 g/mol
InChI Key: FQXNEJZEPHQHEK-UHFFFAOYSA-N
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Description

6-Bromo-3-methylisochroman-1-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H9BrO2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-3,5-6H,4H2,1H3

InChI Key

FQXNEJZEPHQHEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)Br)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (13 ml, 93 mmol)) in THF (155 ml) at −78° C. was treated with n-BuLi (1.6M in Hexanes; 58 ml, 93 mmol) over a period of 15 minutes using a syringe pump. In a separate flask, a solution of 2-methyl-4-bromo benzoic acid (10 g, 46 mmol) and HMPA (8.3 ml, 46 mmol) in THF (155 ml) was cooled to −78° C. Methyl Lithium (29 ml, 46 mmol) was added slowly via syringe to the cooled solution in order to make the lithio carboxylate. The resulting solution was stirred for 10 minutes and then transferred via cannula to the LDA solution at −78° C. The resulting bright red solution was stirred at −78° C. for an additional 1 hour before being quenched with anhydrous acetaldehyde (7.9 ml, 140 mmol) (color changed from red to orange to clear yellow) and the reaction was then taken out of the dry ice acetone bath and allowed to stir for an additional 1 hour. The flask containing the reaction mixture was then resubmerged in the dry ice acetone bath before it was quenched with 4M HCl in Dioxane (50 mL) followed by 25 mL of MeOH. The reaction was stirred at room temp for an additional 1 hour. The crude reaction was partitioned b/w 200 mL EtOAc and 200 mL water. The organic layer was washed with waster, brine, dried with mag. sulfate, filtered and concentrated. Purification via MPLC (30-70% DCM/Hexanes) afforded 9.4 g (84% yield) of 6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one as an off white solid. 1H NMR (500 MHz; CDCl3): 7.98 (d, J=8.2 Hz, 1H), 7.56 (dd, J=1.5, 8.2 Hz, 1H), 7.45 (s, 1H), 4.71 (m, 1H), 2.94 (m, 2H), 1.55 (d, J=6.3 Hz, 3H). LC-MS (IE, m/z): 241 [M+1]+.
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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13 mL
Type
reactant
Reaction Step Two
Quantity
58 mL
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reactant
Reaction Step Two
Name
Quantity
155 mL
Type
solvent
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Quantity
10 g
Type
reactant
Reaction Step Three
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8.3 mL
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reactant
Reaction Step Three
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155 mL
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solvent
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29 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
7.9 mL
Type
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Reaction Step Seven
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
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Reaction Step Eight

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